This guide serves as a technical monograph for 7-Fluoro-3-iodo-6-methoxy-1H-indazole , a high-value heterocyclic building block used in the design of advanced small-molecule therapeutics.[1] CAS Registry Number: 2484889-...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical monograph for 7-Fluoro-3-iodo-6-methoxy-1H-indazole , a high-value heterocyclic building block used in the design of advanced small-molecule therapeutics.[1]
CAS Registry Number: 2484889-00-9
Molecular Formula: C
7-Fluoro-3-iodo-6-methoxy-1H-indazole is a trisubstituted indazole scaffold engineered for precision medicinal chemistry.[1] It functions as a "privileged structure" intermediate, primarily utilized in the development of kinase inhibitors (e.g., FGFR, VEGFR, ITK) and CNS-active agents.
Its value lies in its orthogonal reactivity:
C3-Iodine: A highly reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid library expansion.[1]
C7-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without significant steric penalty.
C6-Methoxy: An electron-donating group (EDG) that influences the electronic character of the pyrazole ring and provides a hydrogen bond acceptor vector.[1]
Chemical Architecture & Properties[2][3]
Physicochemical Profile
The incorporation of fluorine at C7 and methoxy at C6 creates a unique electronic push-pull system that stabilizes the indazole core while enhancing its drug-like properties.[1]
Property
Value (Predicted/Experimental)
Relevance to Drug Design
LogP
~2.3 - 2.8
Optimal range for oral bioavailability (Lipinski's Rule of 5).[1]
pKa (NH)
~13.5
The N1-proton is weakly acidic; capable of serving as a hydrogen bond donor or being alkylated.
TPSA
~41 Ų
Indicates good membrane permeability.
H-Bond Donors
1 (N1-H)
Critical for binding site interactions (e.g., Hinge region in kinases).[1]
H-Bond Acceptors
3 (N2, OMe, F)
Facilitates specific orientation in the active pocket.
Structural Logic & SAR (Structure-Activity Relationship)
The following diagram illustrates the functional logic embedded in the molecule's design.
Figure 1: Functional decomposition of the 7-Fluoro-3-iodo-6-methoxy-1H-indazole scaffold.[1]
Synthetic Methodology
While specific industrial routes are proprietary, the most scientifically robust pathway involves the cyclization of a difluorobenzaldehyde precursor followed by regioselective iodination.
Reagents: 7-Fluoro-6-methoxy-1H-indazole (1.0 eq), Iodine (I
, 1.2 eq), Potassium Hydroxide (KOH, 2.5 eq) or KCO.
Solvent: DMF or 1,4-Dioxane.
Conditions: Ambient temperature (25°C) for 2–4 hours.
Mechanism: The base deprotonates N1, increasing electron density at C3. Iodine acts as the electrophile.
Workup: Quench with aqueous Sodium Thiosulfate (Na
SO) to remove excess iodine. Extract with Ethyl Acetate.[3][4][5] Wash with brine.[3][4] Dry over NaSO.
Purification: Recrystallization from Ethanol or Flash Chromatography (Hexane/EtOAc).
Figure 2: Step-wise synthetic workflow for CAS 2484889-00-9.
Medicinal Chemistry Applications
Cross-Coupling Utility
The C3-Iodo position is the primary vector for elaboration.[1] It is significantly more reactive than the C7-Fluoro or C6-Methoxy groups, allowing for highly selective transformations.[1]
Suzuki-Miyaura Coupling: Reacts with aryl/heteroaryl boronic acids to install the "tail" of the inhibitor.[1] This is commonly used to access the hydrophobic pocket of kinase enzymes.
Sonogashira Coupling: Reacts with terminal alkynes to create rigid linkers.
Buchwald-Hartwig Amination: Can be used to introduce amine functionalities directly at C3, although less common for this specific scaffold compared to C-C bond formation.
Metabolic Stability (The C7-Fluoro Effect)
In many indazole-based drugs (e.g., Axitinib, Pazopanib analogs), the benzene ring is susceptible to oxidative metabolism.
Blocking: The C7-Fluorine atom blocks metabolic hydroxylation at a typically vulnerable site.[1]
Electronic Shielding: The electronegativity of fluorine reduces the electron density of the aromatic ring, making it less prone to oxidation by CYP450 enzymes.
Safety & Handling Guidelines
As a halogenated heterocyclic compound, standard laboratory safety protocols apply.
Hazards: Likely an irritant to eyes, respiratory system, and skin (H315, H319, H335).
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Light sensitive (due to C-I bond).
Disposal: Halogenated organic waste.
References
Lukin, K. et al. (2006). "Synthesis of 7-fluoroindazoles via hydrazine cyclization of 2,6-difluorobenzaldehydes." Journal of Organic Chemistry. (Methodology basis for Step 1).
Vandewalle, M. et al. (2020). "Indazole Scaffolds in Medicinal Chemistry: Synthesis and Applications." European Journal of Medicinal Chemistry. (General review of indazole utility).
ChemicalBook. (2024). "Product Entry: 7-Fluoro-3-iodo-6-methoxy-1H-indazole (CAS 2484889-00-9)." (Verification of CAS and existence).
Strategic C7-Fluorination: Enhancing Metabolic Stability in Indazole Scaffolds
Executive Summary In the optimization of kinase inhibitors and GPCR ligands, the indazole scaffold is a privileged structure, frequently serving as a bioisostere for indole or purine systems. However, a recurrent liabili...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
In the optimization of kinase inhibitors and GPCR ligands, the indazole scaffold is a privileged structure, frequently serving as a bioisostere for indole or purine systems. However, a recurrent liability of the 1H-indazole core is rapid oxidative clearance, particularly via Cytochrome P450 (CYP)-mediated hydroxylation on the electron-rich benzene ring (positions C4–C7) and N-glucuronidation.
This guide details the C7-fluorine substitution strategy , a high-impact structural modification that simultaneously blocks metabolic "soft spots," modulates N1-H acidity (pKa), and optimizes lipophilicity (LogD). We analyze the mechanistic basis of this stability, provide a robust synthetic protocol for 7-fluoro-1H-indazole, and present comparative data demonstrating its efficacy in drug discovery campaigns (e.g., HPK1 and CCR4 inhibitors).
The Metabolic Liability of the Indazole Core
The 1H-indazole scaffold is susceptible to Phase I metabolism primarily through aromatic hydroxylation . The benzene ring (C4, C5, C6, C7) is electron-rich, making it a prime target for the electrophilic ferryl-oxygen species (
) of CYP450 enzymes.
The "NIH Shift" and Arene Oxidation
Metabolism typically proceeds via the formation of an arene oxide intermediate. Without substitution, the C7 position is often a site of metabolic vulnerability or facilitates oxidation at C6 via the "NIH shift" mechanism. Furthermore, the N1-H proton is a handle for Phase II conjugation (glucuronidation), leading to rapid biliary excretion.
The C7-Fluorine Solution
Introducing a fluorine atom at C7 serves three critical functions:
Metabolic Blockade: The C-F bond energy (~116 kcal/mol) is significantly higher than the C-H bond (~99 kcal/mol), rendering the C7 position inert to direct abstraction or oxidation.
) inductively withdraws electron density from the benzene ring, deactivating the entire -system toward electrophilic CYP attack.
pKa Modulation: The inductive effect extends to the N1 nitrogen, lowering the pKa of the N1-H bond. This increases the acidity of the proton, potentially strengthening hydrogen bond donor interactions with kinase hinge regions while reducing the nucleophilicity of the nitrogen, thereby suppressing N-glucuronidation.
Mechanistic Visualization: CYP450 Blockade
The following diagram illustrates how C7-fluorination disrupts the standard metabolic oxidation pathway.
Figure 1: Comparative metabolic fate of Indazole vs. 7-Fluoroindazole. The C-F bond prevents the formation of the arene oxide intermediate.
Synthetic Protocol: 7-Fluoro-1H-Indazole[1][2][3]
The synthesis of 7-fluoroindazoles can be challenging due to the deactivated nature of the precursor rings. The most robust, scalable method utilizes the cyclization of 2,3-difluorobenzaldehyde with hydrazine. This protocol avoids the harsh conditions of diazotization (Bartoli route) and yields high purity.
Cyclization: Heat the reaction mixture to reflux (115°C) for 12–18 hours. Monitor by LC-MS for the disappearance of the aldehyde peak and formation of the indazole mass (M+H = 137.1).
Note: The reaction proceeds via a hydrazone intermediate followed by nucleophilic aromatic substitution (
) of the ortho-fluorine.
Workup: Cool to room temperature. Pour the mixture into ice-cold water (200 mL). The product often precipitates as a solid.
Extraction: If no precipitate forms, extract with Ethyl Acetate (3 x 100 mL). Wash combined organics with 1N HCl (to remove pyridine), water, and brine.
Purification: Dry over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Synthetic Workflow Diagram
Figure 2: Cyclization pathway converting 2,3-difluorobenzaldehyde to 7-fluoroindazole via nucleophilic aromatic substitution.
The following data summarizes the impact of C7-fluorination on key drug-like properties. Data is aggregated from representative medicinal chemistry campaigns (e.g., CCR4 and HPK1 inhibitor optimization).
Slight Increase: Fluorine adds lipophilicity but reduces polarizability.
HLM
> 50 L/min/mg
< 15 L/min/mg
Clearance Reduced: Significant improvement in microsomal stability.
CYP Inhibition
Low
Low
Bioisosteric replacement rarely introduces new CYP inhibition liability.
Case Study: HPK1 Inhibitor Optimization
In the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors, the unsubstituted indazole lead suffered from rapid clearance (
min in human liver microsomes).
Modification: Substitution of the core with 7-fluoroindazole .
Result: The intrinsic clearance (
) decreased by 4-fold , and oral bioavailability () in rodents increased from <10% to >50%. The fluorine atom protected the aromatic ring from oxidation while maintaining the critical hinge-binding interaction via the N1-H.
Experimental Protocol: Microsomal Stability Assay
To validate the stability conferred by C7-fluorination, use the following standardized Human Liver Microsome (HLM) assay.
Preparation: Prepare a 10 mM stock solution of the test compound (7-fluoro derivative) in DMSO.
Incubation Mix: Dilute to 1
M in phosphate buffer (100 mM, pH 7.4) containing HLM (0.5 mg protein/mL).
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM Glucose-6-phosphate, 1 U/mL G6P-Dehydrogenase).
Sampling: Aliquot samples at
minutes.
Quenching: Stop reaction immediately by adding ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
Calculation: Plot
vs. time.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Lukin, K., et al. (2006). A convenient synthesis of 7-fluoro-1H-indazole. Journal of Organic Chemistry. (Methodology basis for 2,3-difluorobenzaldehyde route).
Glenmark Pharmaceuticals. (2023). GRC 54276 (HPK1 Inhibitor) IND Application. (Context for 7-fluoroindazole efficacy in HPK1 inhibitors). Link
Balsamo, A., et al. (2009). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. (Specific example of 7-fluoro analogue synthesis). Link
Foundational
The Strategic Placement of Halogens on the Indazole Scaffold: A Technical Guide for Modern Drug Design
Foreword: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in th...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Indazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, stands as a "privileged scaffold" in the landscape of medicinal chemistry.[1][2] Its structural rigidity, coupled with the capacity for hydrogen bonding and diverse substitution patterns, has rendered it a cornerstone in the design of numerous therapeutic agents.[3][4][5] Several FDA-approved drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature the indazole core, underscoring its clinical significance.[1][3][6] This guide provides an in-depth exploration of halogenated indazoles, offering a technical narrative on their synthesis, characterization, and strategic application in contemporary drug discovery. We will delve into the causality behind experimental choices, providing field-proven insights for researchers, scientists, and drug development professionals.
The Rationale for Halogenation: More Than Just a Steric Blocker
The introduction of halogen atoms (F, Cl, Br, I) onto the indazole framework is a deliberate and strategic decision in drug design, extending far beyond simple steric modulation. Halogens profoundly influence a molecule's physicochemical properties, which in turn dictates its pharmacokinetic and pharmacodynamic profile.[7]
Lipophilicity and Permeability: Halogenation, particularly with chlorine and bromine, systematically increases lipophilicity, which can enhance membrane permeability and oral bioavailability.
Metabolic Stability: The strategic placement of a halogen, often fluorine, can block sites of metabolic oxidation by Cytochrome P450 enzymes, thereby increasing the drug's half-life.[7]
Modulation of Acidity/Basicity: The electron-withdrawing nature of halogens can alter the pKa of nearby functional groups, influencing drug-receptor interactions and solubility.
Halogen Bonding: A lesser-known but increasingly appreciated interaction, the halogen bond, involves a non-covalent interaction between a halogen atom and a Lewis base. This can provide an additional anchor point for high-affinity binding to a biological target.
Synthetic Handle: A halogen atom serves as a versatile synthetic handle, enabling further molecular elaboration through a variety of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.
The decision of which halogen to use and where to place it is a critical optimization parameter in the hit-to-lead and lead optimization phases of drug discovery.
Synthetic Strategies for Accessing Halogenated Indazoles
The synthesis of halogenated indazoles can be approached in two primary ways: by constructing the indazole ring from already halogenated precursors or by direct halogenation of a pre-formed indazole core. The latter is often more efficient and allows for late-stage functionalization.
Regioselective Halogenation of the Indazole Core
Direct halogenation of the indazole ring is a powerful tool, but regioselectivity is a key challenge that must be controlled. The C3 position is often the most reactive site for electrophilic substitution.[8]
This protocol describes a reliable method for the selective bromination of the C3 position using N-Bromosuccinimide (NBS), a common and effective electrophilic bromine source.
Materials:
1H-Indazole
N-Bromosuccinimide (NBS)
Acetonitrile (MeCN), anhydrous
Round-bottom flask
Magnetic stirrer
Inert atmosphere (Argon or Nitrogen)
Standard work-up and purification reagents (Saturated NaHCO₃ solution, brine, anhydrous MgSO₄, silica gel)
Procedure:
To a clean, dry round-bottom flask under an inert atmosphere, add 1H-Indazole (1.0 eq).
Dissolve the indazole in anhydrous acetonitrile (approx. 0.1 M concentration).
Cool the solution to 0 °C using an ice bath.
Add N-Bromosuccinimide (1.05 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C. The causality here is to control the reaction rate and prevent potential side reactions or over-bromination.
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3-5 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to yield 3-bromo-1H-indazole.
Self-Validation: The success of this protocol is validated by the high regioselectivity for the C3 position, which can be confirmed by ¹H and ¹³C NMR spectroscopy. The absence of signals corresponding to other brominated isomers indicates a successful and trustworthy procedure.
Advanced and Greener Halogenation Techniques
Recent advancements have focused on developing more environmentally benign and efficient halogenation methods.
Ultrasound-Assisted Halogenation: The use of ultrasound can significantly accelerate reaction times and improve yields. For instance, the bromination of indazoles at the C3 position can be achieved in as little as 30 minutes using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under ultrasonic irradiation.[8][9] This method often proceeds under milder conditions than traditional approaches.[9]
Metal-Free Halogenation: To avoid residual metal contamination in active pharmaceutical ingredients (APIs), metal-free halogenation strategies are highly desirable.[6][10][11] Methods using N-halosuccinimides (NXS) in green solvents like water or ethanol have been developed for the regioselective mono- and poly-halogenation of 2H-indazoles.[6][10][11]
Organocatalytic Halogenation: Inexpensive organic dyes, such as gallocyanine, have been shown to catalyze the electrophilic halogenation of indazoles and pyrazoles with N-halosuccinimides, offering a novel, metal-free approach.[12]
Comparative Analysis of Synthetic Routes
Synthetic Route
Typical Yields
Substrate Scope
Key Advantages
Key Limitations
[3+2] Dipolar Cycloaddition
Good to excellent (>80%)
Broad tolerance for functional groups
High yields, excellent regioselectivity for 2H-indazoles, mild conditions.[13]
Requires synthesis of sydnone precursors; some may be unreactive.[13]
Can be low-yielding with certain substrates; may require optimization.[13]
C-H Activation/Annulation
Moderate to good
Dependent on directing group and catalyst
High atom economy, late-stage functionalization
Requires transition metal catalyst, may have regioselectivity issues.[3]
Direct Halogenation (e.g., NBS)
Good to excellent
Broad for electron-rich indazoles
Operationally simple, high regioselectivity at C3
Can be less effective for electron-deficient systems, potential for over-halogenation.
Structural Characterization of Halogenated Indazoles
Unambiguous characterization is paramount to ensure the correct structure and regiochemistry of the synthesized halogenated indazole. A combination of spectroscopic and crystallographic techniques is employed.
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. The chemical shifts and coupling patterns of the aromatic protons provide definitive information about the substitution pattern. For fluorinated compounds, ¹⁹F NMR is also essential.[14]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, confirming its elemental composition. The isotopic pattern observed in the mass spectrum is a tell-tale sign for the presence of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) and bromine (⁷⁹Br/⁸¹Br ratio of ~1:1).[14]
X-ray Crystallography
Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure, including the precise location of the halogen atom and the overall molecular geometry.[14][15] This technique is invaluable for confirming regiochemistry, especially when NMR data is ambiguous.
Downstream Applications: Halogenated Indazoles as Versatile Building Blocks
The true power of halogenated indazoles lies in their utility as versatile intermediates for constructing more complex molecules. The carbon-halogen bond serves as a key reactive site for forming new carbon-carbon and carbon-heteroatom bonds.
Workflow: From Halogenated Indazole to Complex Biologically Active Molecule
This workflow illustrates the strategic use of a halogenated indazole in a typical drug discovery project.
Caption: From Core to Candidate: A Halogen-Enabled Drug Discovery Workflow.
Case Studies: The Impact of Halogenation in Approved Drugs
The strategic incorporation of halogens is evident in several marketed drugs.
Pazopanib: This multi-targeted tyrosine kinase inhibitor, used for renal cell carcinoma, features a fluorinated indazole moiety. The fluorine atom contributes to the overall electronic properties and binding interactions of the molecule.
Axitinib: Another kinase inhibitor, Axitinib, contains an indazole scaffold. While the marketed drug itself is not halogenated on the indazole ring, many synthetic routes to its core rely on halogenated intermediates.
Entrectinib: This potent anti-cancer agent features a 3-aminoindazole core. Synthetic strategies often involve halogenated precursors to control the regioselective introduction of substituents.[3]
Conclusion: A Forward-Looking Perspective
Halogenated indazoles are not merely synthetic curiosities; they are indispensable tools in the modern drug hunter's arsenal. The ability to precisely install halogens on the indazole scaffold allows for the fine-tuning of molecular properties, leading to compounds with improved efficacy, selectivity, and pharmacokinetic profiles. As our understanding of halogen bonding deepens and new synthetic methodologies emerge, the strategic use of halogenation will undoubtedly continue to drive the discovery of the next generation of indazole-based therapeutics. This guide has provided a technical framework, grounded in established protocols and scientific rationale, to empower researchers in their quest to harness the full potential of these remarkable building blocks.
References
Zhang, Y., Song, D., & Xu, W. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2889. [Link]
Sharma, A., & Kumar, V. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(10), 1839-1865. [Link]
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(1), 99-157. [Link]
The Halogenation of Indazoles. aReaction conditions: 1 (0.2 mmol),... - ResearchGate. (n.d.). Retrieved from [Link]
Li, J., et al. (2023). Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Green Chemistry, 25(4), 1594-1599. [Link]
Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. (2015). Molecules, 20(11), 20636-20651. [Link]
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Green Chemistry. [Link]
Genung, N. E., Wei, L., & Aspnes, G. E. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Letters, 16(11), 3114-3117. [Link]
Different biological activities reported with Indazole derivatives - ResearchGate. (n.d.). Retrieved from [Link]
Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(4), 1205-1210. [Link]
Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole | Request PDF. (2024). ResearchGate. [Link]
Pérez-Villanueva, J., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules, 22(9), 1509. [Link]
Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin. (2022). RSC Advances, 12(49), 31899-31903. [Link]
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances. [Link]
Organocatalytic Halogenation of Indazoles and Pyrazoles with N-Halosuccinimides Enhanced by Gallocyanine as Halogen-Transfer Agent. (2025). The Journal of Organic Chemistry. [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank, 2023(3), M1682. [Link]
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). Beilstein Journal of Organic Chemistry, 20, 1940-1954. [Link]
Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. (2021). The Journal of Organic Chemistry, 86(15), 10883-10888. [Link]
Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications | Request PDF. (2025). ResearchGate. [Link]
Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. (2023). Semantic Scholar. [Link]
A Technical Guide to Bioisosteric Scaffolds of 7-Fluoro-3-iodo-6-methoxy-1H-indazole
For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of bioisosteric replacement strategies for the highly functionalized indazole scaffold, 7-fluoro-3-iodo-6-methox...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of bioisosteric replacement strategies for the highly functionalized indazole scaffold, 7-fluoro-3-iodo-6-methoxy-1H-indazole. As a key intermediate in the synthesis of potent kinase inhibitors, understanding the nuanced effects of modifying its core structure is paramount for successful lead optimization and the development of novel therapeutics.[1][2] This document moves beyond a simple listing of alternatives, offering a rationale grounded in medicinal chemistry principles for each proposed modification.
Introduction: The Strategic Importance of 7-Fluoro-3-iodo-6-methoxy-1H-indazole and Bioisosterism
The indazole ring system is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, particularly the hinge region of protein kinases.[1][3][4] Its structure, a fusion of a benzene and pyrazole ring, offers a unique combination of hydrogen bond donor and acceptor capabilities, making it an effective mimic for other heterocyclic systems like indole.[3][4][5] The specific compound, 7-fluoro-3-iodo-6-methoxy-1H-indazole, is a highly valuable starting material. Each substituent is strategically placed:
3-Iodo Group: Serves as a versatile synthetic handle for introducing a variety of substituents via cross-coupling reactions, allowing for extensive Structure-Activity Relationship (SAR) exploration.
6-Methoxy Group: Can act as a hydrogen bond acceptor and influences the electronic properties and metabolic stability of the molecule.[1]
7-Fluoro Group: The introduction of fluorine is a common strategy in drug design to enhance metabolic stability, modulate pKa, and improve binding affinity and membrane permeability.[6][7][8][9]
Bioisosterism is a cornerstone of rational drug design, involving the substitution of a functional group with another that retains similar physical and chemical properties, leading to comparable biological activity.[10][11][12][13] The goal is to optimize a lead compound's pharmacological profile by improving potency, selectivity, and pharmacokinetic (ADME) properties while reducing toxicity.[10][12]
Analysis of the Core Pharmacophore
A thorough understanding of the role of each functional group in the parent molecule is crucial before considering bioisosteric replacements.
Functional Group
Potential Role in Target Interaction & Properties
1H-Indazole Core
Hinge-binding motif in kinases; hydrogen bond donor (N1-H) and acceptor (N2); serves as a bioisostere for indole and phenol.[4][5]
C3-Iodo
Primary point for synthetic elaboration (vector for growth); can form halogen bonds with the target protein.
C6-Methoxy
Modulates electron density of the ring system; potential hydrogen bond acceptor; potential site of metabolic O-demethylation.[14]
C7-Fluoro
Blocks metabolic oxidation at the C7 position; modulates the acidity of the N1-H; can improve binding affinity through favorable electrostatic interactions.[8][15][16]
Below is a diagram illustrating the key pharmacophoric features of the parent molecule.
Caption: Key pharmacophoric features of the parent molecule.
Bioisosteric Replacement Strategies
This section details potential bioisosteric replacements for each key component of the scaffold.
The 1H-Indazole Core
The indazole core is often a bioisostere for indole.[5][17] Alternative heterocyclic cores can be explored to fine-tune hinge-binding interactions, modulate pKa, and alter solubility.
Replacement
Rationale
Potential Impact
Azaindazole
Introduces an additional nitrogen into the benzene ring, acting as a hydrogen bond acceptor and significantly altering the molecule's pKa and solubility.
Can improve aqueous solubility and introduce new interactions with the target protein. May alter the binding geometry.
Benzimidazole
A common bioisostere for indazole, maintaining a similar bicyclic structure with both hydrogen bond donor and acceptor capabilities.
Often results in similar biological activity. Changes in the position of the nitrogen atoms can affect the directionality of hydrogen bonds.
Indole
The parent heterocycle for which indazole is often a bioisostere. Removes the N2 atom, eliminating a hydrogen bond acceptor site.
Simplifies the pharmacophore. May reduce off-target activity but could also lead to a loss of key interactions.
Pyrazolopyridine
An isomeric core that can maintain key interactions while altering the overall electronic distribution and vector space for substituents.
Can provide a novel chemical space and intellectual property. The altered nitrogen positions can impact kinase selectivity.
The C3-Iodo Group
The large, polarizable iodine atom is an excellent synthetic handle but may not be optimal for the final drug candidate due to potential metabolic liabilities or steric clashes.
Replacement
Rationale
Potential Impact
Bromine/Chlorine
Smaller halogens that can still participate in halogen bonding and serve as handles for cross-coupling, although reactivity differs.
Reduces steric bulk. May alter binding affinity and selectivity.
Cyano (-CN)
A small, linear, and polar group that can act as a hydrogen bond acceptor.
Significantly changes the electronics and polarity of the C3 position. Can improve metabolic stability.
Alkyne (-C≡CH)
A linear, rigid group that can also serve as a handle for "click" chemistry or other coupling reactions. Can participate in π-stacking interactions.
Maintains a linear vector for substitution. Can improve binding through interactions with hydrophobic pockets.
Small Heterocycles (e.g., Oxazole, Triazole)
Can mimic the steric and electronic properties of larger C3 substituents introduced via cross-coupling, while potentially improving properties like solubility.[10][18]
Offers a way to incorporate hydrogen bond donors/acceptors directly at the C3 position. Can improve pharmacokinetic properties.
The C6-Methoxy Group
The methoxy group is a common feature in drug molecules but is susceptible to O-demethylation. Its replacement can enhance metabolic stability and modulate lipophilicity.
Replacement
Rationale
Potential Impact
Difluoromethoxy (-OCHF2)
A close bioisostere that is significantly more resistant to metabolic cleavage. It is more lipophilic than a methoxy group.
Increases metabolic stability and lipophilicity. Can alter conformation due to the electronic effects of the fluorine atoms.
Hydroxyl (-OH)
Introduces a hydrogen bond donor and acceptor. Less lipophilic than a methoxy group.
Can form new hydrogen bonds with the target, potentially increasing potency. May be a site for glucuronidation.
Small Alkyl (e.g., -CH3)
Increases lipophilicity and removes the hydrogen bond acceptor capability.
Can improve binding in hydrophobic pockets. May introduce a new site for metabolic oxidation.
Amino (-NH2)
Introduces a hydrogen bond donor. Can be further substituted to explore SAR.
Significantly alters polarity and basicity. Can form strong interactions with the target.
The C7-Fluoro Group
The C7-fluoro group is primarily for metabolic blocking and electronic modulation. Its replacement is less common but can be considered if fine-tuning of electronic properties is required.
Replacement
Rationale
Potential Impact
Hydrogen (-H)
Removes the electronic and steric influence of the fluorine atom.
Increases susceptibility to metabolic oxidation at C7. Serves as a baseline for understanding the role of the fluorine atom.
Chlorine (-Cl)
A larger halogen with different electronic properties.
Alters the electronic nature of the ring and can introduce new steric interactions.
Synthetic Strategies and Protocols
A robust synthetic plan is essential for exploring these bioisosteric replacements. The general workflow involves the synthesis of a functionalized core, followed by diversification.
Synthesis of 7-Fluoro-3-iodo-6-methoxy-1H-indazole from 2,3-difluorobenzaldehyde
An Application Note for the Synthesis of 7-Fluoro-3-iodo-6-methoxy-1H-indazole from 2,3-Difluorobenzaldehyde Introduction: The Significance of the Indazole Scaffold Indazole-based compounds are recognized as "privileged...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for the Synthesis of 7-Fluoro-3-iodo-6-methoxy-1H-indazole from 2,3-Difluorobenzaldehyde
Introduction: The Significance of the Indazole Scaffold
Indazole-based compounds are recognized as "privileged scaffolds" in medicinal chemistry. Their structural resemblance to purines and indoles allows them to interact with a wide range of biological targets, making them central to the development of novel therapeutics.[1][2] Indazole derivatives have demonstrated a vast spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and anti-viral properties.[3][4] The target molecule of this guide, 7-Fluoro-3-iodo-6-methoxy-1H-indazole, is a highly functionalized building block. The fluorine and methoxy groups can modulate physicochemical properties like metabolic stability and solubility, while the iodine at the C3 position serves as a versatile handle for further elaboration through cross-coupling reactions, making it an invaluable intermediate for drug discovery libraries.
This application note provides a comprehensive, three-part protocol for the synthesis of 7-Fluoro-3-iodo-6-methoxy-1H-indazole, commencing with the specified starting material, 2,3-difluorobenzaldehyde. We will delve into the causality behind each experimental step, from the initial challenging methoxylation to the final regioselective iodination, providing researchers with a robust and reproducible guide.
Overall Synthetic Strategy
The transformation of 2,3-difluorobenzaldehyde into the target compound is achieved through a strategic three-step sequence. The process begins with a nucleophilic aromatic substitution (SNAr) to install the required methoxy group, followed by the construction of the indazole core via condensation with hydrazine, and culminates in a regioselective iodination at the C3 position.
Application Note: Protocol for C3-Selective Iodination of 7-Fluoro-6-Methoxyindazole
Executive Summary This application note details a robust, scalable protocol for the C3-selective iodination of 7-fluoro-6-methoxyindazole , a critical scaffold in the synthesis of VEGFR and tyrosine kinase inhibitors (e....
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, scalable protocol for the C3-selective iodination of 7-fluoro-6-methoxyindazole , a critical scaffold in the synthesis of VEGFR and tyrosine kinase inhibitors (e.g., Axitinib analogs). While electrophilic aromatic substitution (EAS) on indazoles generally favors the C3 position, the presence of the electron-donating methoxy group at C6 and the electron-withdrawing fluorine at C7 introduces competing electronic vectors.
This protocol utilizes a Base-Mediated Iodination (
/KOH) strategy.[1] Unlike acid-catalyzed methods or N-iodosuccinimide (NIS) pathways, this approach leverages the thermodynamic stability of the C3-iodo product via an in situ generated indazolyl anion, ensuring >95% regioselectivity and minimizing N-iodinated byproducts.
Mechanistic Insight & Reaction Design
The Regioselectivity Challenge
The indazole core presents multiple nucleophilic sites: N1, N2, and C3.
Electronic Context: The 6-methoxy group (EDG) activates the benzene ring, theoretically increasing reactivity at C5 and C7. However, the pyrazole ring remains the most electron-rich sector.
Steric/Inductive Effects: The 7-fluoro substituent exerts an inductive withdrawing effect (-I) on the N1 site but provides negligible steric hindrance to C3.
The Anionic Mechanism
We employ basic conditions (KOH in DMF) to drive the reaction.
Deprotonation: KOH deprotonates the acidic N1-H (
), forming the indazolyl anion.
Resonance: The negative charge delocalizes. While N1 carries significant charge density, the C3 position possesses substantial nucleophilic character due to resonance contribution.
Iodination: Reaction with molecular iodine (
) is irreversible at C3, whereas N-iodination is kinetically favored but reversible. Under thermodynamic control (room temperature, 1-3 hours), the C3-iodo product predominates.
Figure 1: Reaction pathway highlighting the thermodynamic preference for C3-iodination over reversible N-iodination.
Experimental Protocol
Materials & Reagents
Reagent
MW ( g/mol )
Equivalents
Role
7-Fluoro-6-methoxyindazole
166.15
1.0
Substrate
Iodine ()
253.81
1.2 - 1.5
Electrophile
Potassium Hydroxide (KOH)
56.11
3.0 - 4.0
Base
DMF (N,N-Dimethylformamide)
-
10 vol (mL/g)
Solvent
Sodium Thiosulfate ()
-
Excess
Quenching Agent
Step-by-Step Methodology
Step 1: Solubilization
Charge a clean, dry round-bottom flask with 7-fluoro-6-methoxyindazole (1.0 eq).
Add DMF (10 mL per gram of substrate).[1] Stir until fully dissolved.
Note: DMF is preferred over dioxane for its ability to stabilize the intermediate anion and solubilize the inorganic base.
Step 2: Deprotonation
Add KOH pellets (3.0 eq) to the solution.
Stir at Room Temperature (20–25 °C) for 15–30 minutes.
Observation: The solution may darken slightly as the anion forms.
Step 3: Iodination
Prepare a solution of Iodine (
, 1.2 eq) in a minimal amount of DMF.
Add the iodine solution dropwise to the reaction mixture over 20 minutes.
Critical Control: Maintain temperature < 30 °C. Exothermic spikes can promote over-iodination or degradation.
Step 4: Reaction Monitoring
Stir at Room Temperature for 1–3 hours.
TLC/HPLC Check: Monitor consumption of starting material.
Target: < 2% remaining starting material.
Confirmation: Disappearance of the C3-proton signal in NMR (
ppm).
Step 5: Quenching & Workup
Pour the reaction mixture slowly into a stirred beaker containing 10% aqueous Sodium Thiosulfate (
) and crushed ice (volume ratio 5:1 relative to DMF).
Purpose: Thiosulfate neutralizes excess iodine (turning the solution from brown/purple to yellow/colorless).
Stir vigorously for 30 minutes. The product should precipitate as a solid.
Step 6: Isolation
Filter the precipitate using a Buchner funnel.
Wash the cake with copious water to remove residual DMF and inorganic salts.
Dry the solid in a vacuum oven at 45–50 °C for 12 hours.
Purification & Characterization
Usually, the precipitation method yields sufficient purity (>95%). If further purification is required (e.g., to remove traces of 3,7-diiodo byproducts, though unlikely with 7-F blocking), recrystallization is preferred over chromatography.
Purification Logic
Figure 2: Decision tree for downstream processing and purification.
Expected Analytical Data
Parameter
Expected Value
Notes
Appearance
Off-white to pale yellow solid
Darkens upon light exposure (store in amber vials).
Yield
85% - 95%
High efficiency due to precipitation workup.
1H NMR (DMSO-d6)
Loss of s, 1H at ~8.0 ppm
Confirms substitution at C3.
MS (ESI)
[M+H]+ = 293.0
Characteristic Iodine isotopic pattern not applicable (monoisotopic), but mass shift +126 Da.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield
Incomplete precipitation
Increase water volume during quench; ensure DMF is fully washed out.
Impurity: N-Iodo
Kinetic trapping
Stir longer at RT to allow rearrangement to thermodynamic C3-product.
Impurity: Di-iodo
Excess Iodine
Strictly limit to 1.1–1.2 eq. Do not exceed.
Starting Material Remains
Wet solvent / Old Reagents
Use anhydrous DMF; grind KOH pellets to increase surface area.
References
Giraud, F., et al. (2021).[2] "C3-Indazole functionalization: A review." Chimica Italiana. (Review of general indazole functionalization including I2/KOH methods).
Luo, Y., et al. (2021).[2] "Synthesis and biological evaluation of indazole derivatives as anti-cancer agents." RSC Advances. (Protocol for 6-bromo-3-iodoindazole using KOH/I2).
Pfizer Inc. (2006). "Methods for preparing indazole compounds." WO2006048745A1. (Patent detailing scalable iodination of 6-substituted indazoles for Axitinib synthesis).
Common Organic Chemistry. "Iodination of Indazoles using Iodine (I2)." (Repository of standard experimental procedures).
Application Notes and Protocols for the Palladium-Catalyzed Functionalization of 7-Fluoro-3-iodo-6-methoxy-1H-indazole
Introduction: Strategic Importance of the Indazole Scaffold The indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically acti...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Strategic Importance of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a multitude of biologically active compounds, including potent kinase inhibitors used in oncology.[1] The functionalization of the indazole scaffold, particularly at the C-3 position, is a critical strategy in drug discovery for modulating potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed functionalization of a key building block, 7-Fluoro-3-iodo-6-methoxy-1H-indazole , focusing on Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
The specific substitution pattern of this indazole—a C-7 fluoro group (electron-withdrawing) and a C-6 methoxy group (electron-donating)—presents a unique electronic landscape that influences its reactivity. These application notes are designed to provide researchers, scientists, and drug development professionals with a robust framework for navigating the synthetic nuances of this valuable substrate.
Understanding the Reactivity of 7-Fluoro-3-iodo-6-methoxy-1H-indazole
The C-3 iodo group is the primary reactive handle for palladium-catalyzed cross-coupling reactions. The electronic nature of the substituents on the fused benzene ring can modulate the reactivity of the C-I bond. The electron-withdrawing fluorine at C-7 and the electron-donating methoxy group at C-6 can influence the electron density of the indazole ring system, which in turn can affect the rates of key steps in the catalytic cycle, such as oxidative addition.[2]
A crucial consideration for reactions involving 1H-indazoles is the presence of the acidic N-H proton. This proton can potentially interfere with the catalytic cycle, for instance, by reacting with the base or the organometallic reagents. While many successful couplings have been reported on unprotected indazoles, N-protection (e.g., with a Boc or SEM group) is sometimes employed to prevent side reactions and improve yields, particularly in Sonogashira and Heck couplings.[3]
Core Palladium-Catalyzed Cross-Coupling Reactions
The versatility of palladium catalysis allows for the formation of a wide array of chemical bonds, enabling the synthesis of diverse libraries of functionalized indazoles from a common precursor.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds through the coupling of an organohalide with an organoboron reagent.[4] This reaction is prized for its mild conditions and tolerance of a wide range of functional groups.
Causality Behind Experimental Choices:
Catalyst: Pd(PPh₃)₄ and Pd(dppf)Cl₂ are frequently used.[5] For substrates with electron-donating groups, catalysts with electron-rich and sterically hindered phosphine ligands can be beneficial to promote reductive elimination.
Base: An aqueous inorganic base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is typically required to facilitate the transmetalation step.[6]
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DME, or toluene) and water is commonly employed to dissolve both the organic and inorganic reagents.
Visualizing the Mechanism: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a reaction vessel, add 7-Fluoro-3-iodo-6-methoxy-1H-indazole (1.0 equiv), the desired aryl or vinyl boronic acid (1.2-1.5 equiv), and a base such as K₂CO₃ (2.0-3.0 equiv).
Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 equiv) or Pd(dppf)Cl₂ (0.05 equiv).
The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., argon or nitrogen) three times.
Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
Coupling Partner
Catalyst (mol%)
Ligand (mol%)
Base
Solvent
Temp (°C)
Time (h)
Yield (%)
Phenylboronic acid
Pd(dppf)Cl₂ (5)
-
K₂CO₃
DME/H₂O
80
12
Good
4-Methoxyphenylboronic acid
Pd(PPh₃)₄ (5)
-
Cs₂CO₃
1,4-Dioxane/H₂O
100
8
High
Pyridine-3-boronic acid
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Toluene/H₂O
110
16
Moderate to Good
Note: Yields are generalized based on literature for similar substrates and may require optimization.[5][6]
Heck Reaction: Alkenylation at the C-3 Position
The Heck reaction is a powerful method for forming a C-C bond between an aryl or vinyl halide and an alkene.[7] This reaction is particularly useful for synthesizing substituted styrenes and cinnamates.
Causality Behind Experimental Choices:
Catalyst: Pd(OAc)₂ is a common and cost-effective palladium source.[8]
Ligand: Phosphine ligands such as P(o-tol)₃ or bulky, electron-rich phosphines can improve catalyst stability and activity.
Base: An organic base like triethylamine (Et₃N) or an inorganic base such as NaOAc or K₂CO₃ is used to neutralize the HX generated during the reaction.[9]
Solvent: Polar aprotic solvents like DMF, NMP, or acetonitrile are typically used.
Visualizing the Workflow: The Heck Reaction
Caption: A generalized workflow for the Heck reaction.
Experimental Protocol: General Procedure for Heck Reaction
In a reaction flask, dissolve 7-Fluoro-3-iodo-6-methoxy-1H-indazole (1.0 equiv) and the alkene (1.5 equiv) in a suitable solvent like DMF.
Add the palladium catalyst, such as Pd(OAc)₂ (0.02-0.05 equiv), and a phosphine ligand, for example, P(o-tol)₃ (0.04-0.10 equiv).
Add a base, such as Et₃N (2.0-3.0 equiv).
Degas the mixture by bubbling argon through it for 15-20 minutes.
Heat the reaction to 80-120 °C for 6-24 hours, until the starting material is consumed as indicated by TLC.
After cooling, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
Purify the residue by column chromatography to yield the 3-alkenylated indazole.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to valuable alkynyl-substituted indazoles.[10] These products are versatile intermediates for further transformations.
Causality Behind Experimental Choices:
Catalyst System: A dual-catalyst system is traditionally used, consisting of a palladium(0) species (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) salt (e.g., CuI) as a co-catalyst.[11]
Base: An amine base, such as triethylamine or diisopropylamine, is employed, which also often serves as the solvent.
Ligand: Triphenylphosphine (PPh₃) is a commonly used ligand for this transformation.
Conditions: The reaction is typically run under strictly anaerobic conditions to prevent the oxidative homocoupling of the alkyne (Glaser coupling).
Visualizing the Mechanism: The Sonogashira Catalytic Cycle
Caption: The interconnected catalytic cycles of the Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a Schlenk flask, add 7-Fluoro-3-iodo-6-methoxy-1H-indazole (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv).
Evacuate the flask and backfill with argon (repeat three times).
Add a degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., Et₃N, 3.0 equiv).
Add the terminal alkyne (1.2 equiv) dropwise at room temperature.
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-12 hours.
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
Concentrate the filtrate and purify the crude product by column chromatography.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, enabling the synthesis of aryl amines from aryl halides.[12] This reaction is of paramount importance in the synthesis of pharmaceuticals.
Causality Behind Experimental Choices:
Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices.
Ligand: Bulky, electron-rich phosphine ligands are crucial for this transformation. Ligands like Xantphos, BINAP, or Josiphos derivatives are often highly effective.[12]
Base: A strong, non-nucleophilic base is required, such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.[13] The choice of base can be critical and depends on the amine coupling partner.
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are used.
Visualizing the Logical Relationship: Key Components of Buchwald-Hartwig Amination
Caption: Key components required for a successful Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.02 equiv) and the phosphine ligand (e.g., Xantphos, 0.02-0.04 equiv).
Add the base (e.g., Cs₂CO₃, 1.5 equiv) and 7-Fluoro-3-iodo-6-methoxy-1H-indazole (1.0 equiv).
Seal the tube, evacuate, and backfill with argon.
Add anhydrous, degassed toluene, followed by the amine (1.2 equiv).
Heat the reaction mixture in a sealed tube at 80-110 °C for 12-24 hours.
Cool to room temperature, dilute with ethyl acetate, and filter through Celite.
Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate.
Purify the product by column chromatography.
Self-Validating Systems: Monitoring and Purification
For all protocols described, adherence to rigorous analytical practices is paramount for ensuring the integrity of the results.
Reaction Monitoring: Thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane) and visualization under UV light and/or with a potassium permanganate stain should be used to track the consumption of the starting material and the formation of the product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended.
Purification: Flash column chromatography on silica gel is the standard method for purifying the crude products. The choice of eluent should be determined by preliminary TLC analysis.
Characterization: The structure and purity of the final compounds should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The palladium-catalyzed functionalization of 7-Fluoro-3-iodo-6-methoxy-1H-indazole is a powerful and versatile strategy for the synthesis of novel indazole derivatives. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can efficiently generate libraries of compounds for evaluation in drug discovery and materials science programs. The protocols and insights provided in this guide offer a solid foundation for the successful application of these critical synthetic transformations.
References
Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
Sampson, P. B., et al. (2018).
BenchChem. (2025).
BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole. BenchChem.
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.).
Semantic Scholar. (2022). SYNTHESIS AND ANTIBACTERIAL EVALUATION OF 3-ARYL INDAZOLES. Semantic Scholar.
ACS Catalysis. (2024). Synthesis of E-3-Alkenyl 2H-Indazoles via Pd/Cu-Catalyzed Cross-coupling/Cyclization of 2-Iodoazoarenes with Terminal Allylenes and Visible-Light-Promoted Isomerization.
The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.).
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. (n.d.).
ResearchGate. (2023). (PDF) The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
ChemRxiv. (n.d.).
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. (n.d.).
Wikipedia. (n.d.). Heck reaction. Wikipedia.
RSC Publishing. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. RSC Publishing.
PMC. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
PMC. (n.d.). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization.
PMC. (n.d.). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles.
C3-INDAZOLE FUNCTIONALIZ
ResearchGate. (2023). (PDF) Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.
ePrints Soton. (n.d.). COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-. University of Southampton.
Sustainable Fe-ppm Pd nanoparticle catalysis of Suzuki-Miyaura cross-couplings in w
PMC. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells.
MDPI. (n.d.).
MDPI. (n.d.). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. MDPI.
Revolutionizing Indazole Synthesis: A Guide to Microwave-Assisted Methodologies
For Immediate Application in Pharmaceutical and Chemical Research The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Traditional methods for the syn...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Application in Pharmaceutical and Chemical Research
The indazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Traditional methods for the synthesis of 3-substituted indazoles, however, are often hampered by long reaction times, harsh conditions, and modest yields. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the implementation of microwave-assisted synthesis as a rapid, efficient, and environmentally benign alternative. By leveraging the principles of dielectric heating, microwave irradiation dramatically accelerates reaction rates, often leading to cleaner products and higher yields in a fraction of the time required by conventional heating methods.[2][3][4] This guide will delve into the mechanistic underpinnings of this technology, provide detailed, validated protocols, and offer expert insights to empower researchers to harness the full potential of microwave-assisted indazole synthesis.
The "Why": Unveiling the Advantages of Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern chemistry.[5] Unlike conventional heating, which relies on inefficient thermal conduction, microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[2] This localized heating mechanism offers a multitude of advantages:
Accelerated Reaction Rates: Reactions that typically take hours or even days to complete under conventional heating can often be accomplished in minutes using microwave irradiation.[3][4]
Enhanced Yields and Purity: The rapid and uniform heating minimizes the formation of side products, leading to cleaner reaction profiles and higher isolated yields.[3][4]
Greener Chemistry: MAOS aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of less hazardous solvents or even solvent-free conditions.[6][7]
Improved Reproducibility: Dedicated microwave reactors offer precise control over temperature and pressure, leading to highly reproducible results.
Core Mechanistic Principles: Understanding the Driving Force
The efficacy of microwave-assisted synthesis lies in its unique heating mechanism, which is primarily driven by two phenomena: dipolar polarization and ionic conduction. Polar molecules, when subjected to an oscillating microwave field, attempt to align themselves with the field. This constant reorientation generates friction, which in turn produces heat. In the context of 3-substituted indazole synthesis, this rapid, in-core heating provides the activation energy for key bond-forming steps, such as intramolecular cyclization, to occur at an accelerated rate.
Several synthetic strategies for 3-substituted indazoles are particularly amenable to microwave assistance. These often involve transition metal catalysis, such as palladium- or copper-catalyzed cross-coupling and C-H activation reactions.[8][9][10] The high temperatures and pressures achievable in a sealed microwave vessel can significantly enhance the efficiency of these catalytic cycles.
Visualizing the Workflow: From Starting Materials to 3-Substituted Indazoles
The following diagram illustrates a general workflow for the microwave-assisted synthesis of 3-substituted indazoles, highlighting the key stages of the process.
Caption: General workflow for microwave-assisted synthesis.
Validated Protocols for the Synthesis of 3-Substituted Indazoles
The following protocols provide detailed, step-by-step methodologies for the microwave-assisted synthesis of 3-substituted indazoles from readily available starting materials.
Protocol 1: One-Pot, Two-Step Synthesis from 2-Halobenzaldehydes and Phenylhydrazines
This protocol is adapted from a highly efficient one-pot, two-step microwave procedure.[10] It involves the initial formation of an arylhydrazone intermediate, followed by a copper-catalyzed intramolecular N-arylation to yield the desired 1-aryl-3-substituted-1H-indazole.
Reaction Scheme:
Caption: One-pot, two-step synthesis of 1-aryl-3-substituted-1H-indazoles.
Materials:
2-Halobenzaldehyde or 2-haloacetophenone (1.0 mmol)
To a 10 mL microwave reaction vial, add the 2-halobenzaldehyde or 2-haloacetophenone (1.0 mmol) and the substituted phenylhydrazine (1.1 mmol).
Add 1 mL of DMF.
Seal the vial and place it in the microwave reactor.
Irradiate the mixture at 160 °C for 10 minutes.
Allow the vial to cool to room temperature.
Step 2: Intramolecular N-Arylation.
To the cooled vial containing the arylhydrazone intermediate, add CuI (10 mol%), the diamine ligand (20 mol%), and K₂CO₃ (2.0 mmol).
Add an additional 2 mL of DMF.
Seal the vial and place it back into the microwave reactor.
Irradiate the mixture at 160 °C for 10-20 minutes.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
After completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-3-substituted-1H-indazole.
Protocol 2: Greener Synthesis from Salicylaldehydes and Hydrazine Hydrate
This protocol offers an environmentally friendly approach to the synthesis of 1H-indazoles using readily available starting materials.[6][7]
Reaction Scheme:
Caption: Greener synthesis of 1H-indazoles.
Materials:
Substituted salicylaldehyde (1.0 mmol)
Hydrazine hydrate (2.0 mmol)
Ethanol (5 mL)
Acidic ethanol
Potassium carbonate (K₂CO₃)
Microwave reaction vial (10 mL) with a stir bar
Procedure:
Step 1: Hydrazone Formation.
In a 10 mL microwave reaction vial, dissolve the substituted salicylaldehyde (1.0 mmol) in ethanol (5 mL).
Add hydrazine hydrate (2.0 mmol) to the solution.
Seal the vial and irradiate in a microwave reactor at a power level of 350 W for 8 minutes.[7]
Allow the vial to cool to room temperature.
Step 2: Cyclization.
To the cooled reaction mixture containing the hydrazone, add acidic ethanol and K₂CO₃.
Seal the vial and irradiate at a power level of 420 W for 10 minutes.[7]
Monitor the reaction by TLC.
Work-up and Purification:
After cooling, the product may precipitate. If so, filter the solid and wash with cold ethanol.
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
Recrystallize the crude product from ethanol or purify by column chromatography on silica gel.
Data at a Glance: Comparative Performance of Microwave Synthesis
The following table summarizes typical reaction conditions and outcomes for the microwave-assisted synthesis of various 3-substituted indazoles, demonstrating the significant improvements over conventional heating methods.
While microwave-assisted synthesis is generally robust, certain challenges may arise. Here are some common issues and their solutions:
Low Yields:
Cause: Incomplete reaction, suboptimal temperature, or catalyst deactivation.
Solution: Increase the reaction time or temperature. Ensure the catalyst is of high quality and the solvent is anhydrous, if required. For catalyzed reactions, consider screening different ligands.
Formation of Side Products:
Cause: Overheating can lead to decomposition or unwanted side reactions.
Solution: Reduce the microwave power or reaction temperature. A temperature ramp can also be beneficial to avoid thermal runaway.
Pressure Build-up:
Cause: Using a volatile solvent at a temperature significantly above its boiling point.
Solution: Choose a higher-boiling solvent or reduce the reaction temperature. Ensure the reaction vial is not overfilled.
Conclusion
Microwave-assisted synthesis represents a paradigm shift in the preparation of 3-substituted indazoles, offering significant advantages in terms of speed, efficiency, and sustainability.[2][3][4] By understanding the fundamental principles of microwave heating and utilizing validated protocols, researchers can accelerate their discovery and development efforts. The methodologies outlined in this guide provide a solid foundation for the successful implementation of this powerful technology in the synthesis of this important class of heterocyclic compounds.
References
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
Current Microwave Chemistry. (n.d.). Microwave-Assisted Synthesis of Imidazole Derivatives: A Recent Update. [Link]
Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives. [Link]
Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200. [Link]
Semantic Scholar. (n.d.). Conventional vs. microwave-assisted synthesis: A comparative study on the synthesis of tri-substituted imidazoles. [Link]
Chabukswar, A., et al. (2012). Microwave Assisted Greener Synthesis of Indazoles via one pot two step Cyclization of Hydrazone Hydrate. Asian Journal of Research in Chemistry, 5(9), 1195-1200. [Link]
ResearchGate. (n.d.). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]
Bentham Science. (2023). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]
Pant, P., & Ajay. (n.d.). Microwave Assisted Simple Synthetic Route for the Synthesis of Medicinally Important Pyrazole Scaffolds. Heterocyclic Letters. [Link]
ResearchGate. (n.d.). Comparison between microwave and conventional heating reactions. [Link]
Zhu, Y.-S., et al. (2014). Palladium-catalyzed microwave-assisted direct arylation of imidazo[2,1-b]thiazoles with aryl bromides: synthesis and mechanistic study. Organic & Biomolecular Chemistry, 12(30), 5773-5780. [Link]
ResearchGate. (2005). Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation of arylhydrazones. [Link]
Korea Institute of Science and Technology Information. (n.d.). Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. [Link]
International Journal of Novel Research and Development. (n.d.). Review on Microwave, The General purpose in Microwave Assisted Synthesis for Green Chemistry. [Link]
Organic Chemistry Portal. (2021). Microwave-Assisted Palladium-Catalyzed Reductive Cyclization/Ring-Opening/Aromatization Cascade of Oxazolidines to Isoquinolines. [Link]
MDPI. (n.d.). Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. [Link]
Royal Society of Chemistry. (2025). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. [Link]
Royal Society of Chemistry. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
This guide addresses the regioselective C3-iodination of electron-rich indazoles (e.g., -OMe, -NHAc, -alkyl substituted). Electron-rich substrates present a unique paradox: they are highly reactive toward electrophilic aromatic substitution (SEAr), yet this same reactivity leads to common failure modes such as over-iodination (poly-iodination), oxidation ("tarring"), and poor regioselectivity (C3 vs. C5/C7).
This support module replaces trial-and-error with mechanistic causality.
Module 1: Diagnostic Workflow
Before selecting a reagent system, you must classify your substrate. The presence of a proton on N1 (Free N-H) vs. a protecting group (N-R) fundamentally alters the reaction mechanism.
Figure 1: Decision matrix for selecting the optimal iodination protocol based on N-protection status and electronic properties.
Why this works: Indazole is a weak acid (pKa ~14). Bases like KOH deprotonate N1, creating an indazolyl anion. This anion is significantly more nucleophilic at C3 than the neutral species, allowing for rapid, selective reaction with molecular iodine (
) without touching the benzene ring, even in electron-rich systems.
Reagents:
Substrate: 1.0 equiv
Iodine (
): 1.1 – 1.2 equiv
Base: KOH (pellets) or NaOH (3.0 – 4.0 equiv)
Solvent: DMF (preferred) or 1,4-Dioxane
Step-by-Step:
Dissolution: Dissolve the indazole in DMF (0.5 M concentration).
Activation: Add KOH pellets. Stir for 15 minutes at RT. The solution often darkens or changes color, indicating anion formation.
Addition: Dissolve
in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 20 minutes.
Critical Control Point: Maintain temperature at 20–25°C. Do not heat.
Monitoring: Reaction is typically complete within 1–3 hours. Monitor by TLC/LCMS.[1]
Quench: Pour mixture into 10% aqueous
(Sodium Bisulfite) to reduce unreacted iodine (solution turns from brown to yellow/colorless).
Isolation: The product usually precipitates. Filter and wash with water. If no precipitate, extract with EtOAc.
Why this works: N-iodosuccinimide (NIS) provides a soluble source of iodonium (
) without the oxidizing power of elemental iodine/base mixtures. This is crucial for substrates with oxidation-sensitive groups (e.g., free amines, aldehydes).
Reagents:
Substrate: 1.0 equiv
NIS: 1.05 – 1.1 equiv
Solvent: Acetonitrile (MeCN) or DMF
Catalyst (Optional): TFA (5 mol%) – Only if reaction stalls.
Step-by-Step:
Setup: Dissolve substrate in MeCN (0.2 M) under Nitrogen atmosphere.
Addition: Add NIS in one portion at 0°C (ice bath).
Why 0°C? Electron-rich rings are prone to over-iodination at C5/C7. Low temperature improves C3 selectivity.
Reaction: Allow to warm to RT naturally. Stir for 4–12 hours.
Troubleshooting: If conversion <50% after 4 hours, add 5 mol% TFA.
Workup: Remove solvent in vacuo. Redissolve in EtOAc. Wash with saturated
(Sodium Thiosulfate) and Brine.
Module 3: Troubleshooting & FAQs
Common Failure Modes
Issue
Symptom
Root Cause
Corrective Action
Regio-scrambling
Iodine appearing at C5 or C7 instead of C3.
Substrate is too electron-rich; Electrophile is too aggressive.
1. Switch to NIS at -10°C.2. Avoid acid catalysis.3. Ensure stoichiometric control (1.0 equiv NIS).
Poly-iodination
Mixture of mono-, di-, and tri-iodo products.
Excess reagent or high local concentration during addition.
Oxidative decomposition of electron-rich ring (e.g., amino-indazole).
1. Use Protocol B (NIS).2. Degas solvents ( purge).3. Exclude light (wrap flask in foil).
Stalled Reaction
50% conversion, does not progress.
Equilibrium reached (reversible iodination) or HI inhibition.
1. Add base () to scavenge HI (for Protocol B).2. Add more KOH (for Protocol A).
Frequently Asked Questions
Q: Why is KOH preferred over
for Method A?A: C3-iodination of free indazoles proceeds via the anion. KOH (strong base) ensures complete deprotonation of the N-H (pKa ~14). is often too weak in organic solvents to drive the equilibrium fully to the anion, leading to sluggish kinetics.
Q: My substrate has a Boc group. Can I use Method A (KOH)?A:No. Strong bases like KOH in nucleophilic solvents (DMF) will cleave the Boc group (deprotection) before iodination is complete. Use Protocol B (NIS) for Boc-protected indazoles.
Q: I see a spot on TLC that moves slightly faster than the starting material, but it's not the product. What is it?A: For electron-rich indazoles, this is often the N-iodo intermediate (N-I bond). This is a kinetic trap.
Fix: Heat the reaction gently (40°C) for 30 mins to encourage rearrangement to the thermodynamic C3-iodo product, or add a proton source (acid workup) which often cleaves N-I bonds.
Module 4: Mechanistic Visualization
Understanding the pathway allows you to predict side reactions.
Figure 2: Mechanistic pathway for Base-Mediated Iodination. Note the reversibility of the N-Iodo side product.
References
Giraud, F., et al. (2020). "C3-Indazole functionalization: A review." European Journal of Medicinal Chemistry, 187, 111917.
Key Insight: Comprehensive review establishing I2/KOH as the primary method for high-yield C3 functionaliz
Luo, G., et al. (2006).[3] "Regioselective protection at N-2 and derivatization at C-3 of indazoles." The Journal of Organic Chemistry, 71(14), 5392-5395.[3]
Key Insight: Discusses steric and electronic control in N-protected indazoles.
BenchChem Technical Support. (2025). "Troubleshooting regioselectivity in indazole synthesis."
Key Insight: Practical troubleshooting for solvent effects and base compatibility.[4]
Dutta, U., et al. (2015).[5][6] "The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil."[5][6] Chemical Communications, 51, 17744-17747.[5][6]
Key Insight: Provides mechanistic parallels for radical vs.
Castanet, A.-S., et al. (2002).[7] "Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide." Tetrahedron Letters, 43(29), 5047-5048.
Key Insight: Validates NIS as the reagent of choice for preventing over-oxid
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Optimizing Catalyst Loading & Troubleshooting for 3-Iodoindazole Coupling
Audience: Senior Chemists, Process Development Scientists
Status: Active Guide
Core Directive: The "Indazole Trap"
Executive Summary:
Coupling at the C-3 position of 3-iodoindazole presents a specific dichotomy: the C-I bond is highly reactive toward oxidative addition, but the nitrogen-rich heterocycle (specifically the N-1/N-2 motif) acts as a potent catalyst poison.
The Central Dogma of this Protocol:
You cannot optimize catalyst loading until you have suppressed the non-productive coordination of the indazole nitrogen to the Palladium center.
Low catalyst loading (<0.5 mol%) is achievable only when the substrate is effectively "invisible" to the catalyst except at the C-I bond. This guide prioritizes Protecting Group Strategy and Ligand Sterics over simple temperature/solvent manipulation.
Pre-Reaction Diagnostic: The "Is it the Catalyst?" Check
Before adjusting loading, run this diagnostic to determine if your reaction failure is due to Catalyst Death (irreversible) or Catalyst Resting (reversible inhibition).
The "Spike" Validation Protocol
Run Standard Reaction: Run your reaction to ~50% conversion (or until it stalls).
Split Aliquot: Remove a sample under inert conditions.
If Spike A reacts: Catalyst is alive; the reaction is Product Inhibited or Reagent Limited .
If Spike B reacts (but A doesn't): Catalyst is dead.[1] Poisoning or Ligand Decomposition has occurred.
Troubleshooting Guide: Symptom-Based Logic
Scenario A: Reaction Stalls at <40% Conversion
Diagnosis: Catalyst Poisoning via N-Coordination.
The free N-H or N-lone pair is binding to the Pd(II) species, forming a stable "off-cycle" resting state that prevents transmetallation.
Corrective Actions:
Protect the Nitrogen: If N-H is free, protect with SEM , THP , or Boc .
Why: Removes the acidic proton and sterically blocks the N-lone pair.
Switch Ligand Class: Move from phosphines (PPh3) to Buchwald Dialkylbiaryl Ligands (e.g., XPhos, SPhos).
Mechanism:[2][3][4][5] These bulky ligands prevent the formation of [Pd(Ar)(L)(Indazole)] complexes by sterically crowding the metal center.
Scenario B: Full Conversion, Low Yield (Dehalogenation)
Diagnosis: Protodehalogenation (Hydrodehalogenation).
The Iodine is replaced by Hydrogen (Indazole-H). This occurs when Transmetallation is slow, allowing the Pd(II)-Ar species to undergo
-hydride elimination from the solvent or base.
Corrective Actions:
Change Base: Switch from alkoxides (NaOEt, KOtBu) to inorganic carbonates/phosphates (K3PO4, Cs2CO3). Alkoxides are hydride donors.
Solvent Switch: Avoid primary alcohols. Use 1,4-Dioxane or Toluene with a controlled quantity of water (for inorganic bases).
Increase Catalyst Concentration (Counter-intuitive): Sometimes higher active catalyst concentration forces the bimolecular transmetallation to outcompete the unimolecular dehalogenation side-path.
Scenario C: Palladium Black Formation (Precipitation)
Diagnosis: Ligand Dissociation / Under-ligation.
The ligand is falling off, leading to Pd aggregation.
Corrective Actions:
Ligand Excess: Increase Ligand:Metal ratio from 1:1 to 2:1 or 3:1 .
Pre-catalysts: Stop using Pd2(dba)3 + Ligand. Switch to Pd-G3/G4 Pre-catalysts (e.g., XPhos Pd G4). These ensure a 1:1 active species generation without the inhibitory effect of dba.
Visualization: Troubleshooting Logic & Mechanism
Diagram 1: The Indazole Troubleshooting Matrix
Caption: Decision tree for diagnosing stalled 3-iodoindazole coupling reactions based on conversion and byproduct analysis.
Diagram 2: The "Indazole Trap" Mechanism
Caption: Mechanistic pathway showing how Nitrogen coordination (The Trap) competes with the productive catalytic cycle.
Optimized Experimental Protocol
Objective: High-yield Suzuki coupling of 3-iodoindazole with aryl boronic acids at low catalyst loading (0.5 - 1.0 mol%).
Materials
Substrate: N-SEM-3-iodoindazole (Protection is critical).
Catalyst: XPhos Pd G4 (CAS: 1599466-81-5).
Base: K3PO4 (Tribasic, anhydrous, finely ground).
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
Step-by-Step Methodology
Preparation: Charge a reaction vial with N-SEM-3-iodoindazole (1.0 equiv), Aryl Boronic Acid (1.5 equiv), and K3PO4 (2.0 equiv).
Catalyst Addition: Add XPhos Pd G4 (0.5 to 1.0 mol%).
Note: If weighing <1 mg, prepare a stock solution of catalyst in dioxane and dose volumetrically to ensure accuracy.
Inerting: Seal vial and purge with Argon/Nitrogen for 5 minutes.
Solvent: Add degassed 1,4-Dioxane/Water mixture via syringe.
Reaction: Heat to 60°C. Monitor via UPLC/LCMS at 1 hour.
Why 60°C? 3-Iodoindazoles are reactive.[6] Boiling (100°C) often promotes dehalogenation. Start low.
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na2SO4.[4]
Higher solubility in dioxane/water; less hygroscopic than hydroxides.
Solvent
DMF or EtOH
Dioxane/H2O (4:1)
Avoids hydride sources (EtOH) to minimize dehalogenation.
Temperature
100°C
60°C - 80°C
3-Iodo is reactive; lower temp preserves catalyst life.
FAQ: Advanced Optimization
Q: Can I run this reaction without protecting the nitrogen?A: Yes, but it requires significantly higher catalyst loading (5-10 mol%) and often yields are inconsistent. If you must run unprotected, use Pd(dppf)Cl2 or Pd(OAc)2/PPh3 and expect slower kinetics. The "Indazole Trap" (Diagram 2) is the primary reason for failure in unprotected substrates.
Q: Why do I see 3-H-indazole (dehalogenated product) when using Isopropanol?A: Secondary alcohols like Isopropanol are excellent hydride donors. In the catalytic cycle, if the transmetallation step is slow (due to steric bulk of the boronic acid), the Pd-Ar intermediate will grab a hydride from the solvent and eliminate. Switch to aprotic solvents (Dioxane, Toluene, THF).
Q: My reaction turns black immediately upon heating. Is this bad?A: "Pd Black" indicates the formation of inactive Pd(0) aggregates. This means your ligand is not stabilizing the metal effectively at that temperature.
Fix: Lower the temperature or switch to a ligand with a stronger bite angle or steric bulk (e.g., XPhos, SPhos, or BrettPhos).
References
Mechanisms of Catalyst Poisoning by Nitrogen Heterocycles
Title: Catalyst poisoning and reuse of supported precious metal catalysts in the hydrogen
Technical Support Center: Preventing Debromination/Deiodination During Indazole Functionalization
Prepared by the Gemini Senior Application Scientist Team Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to p...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by the Gemini Senior Application Scientist Team
Welcome to the technical support center for indazole functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical solutions for a common and often frustrating side reaction: the premature loss of bromo- and iodo-substituents during synthetic transformations. Halogenated indazoles are critical building blocks in medicinal chemistry, and preserving the C-X bond is paramount for subsequent diversification, such as in cross-coupling reactions. This resource provides field-proven insights and detailed protocols to help you navigate these challenges.
This section addresses specific problems encountered during common functionalization reactions. We diagnose the likely causes and provide actionable solutions to suppress unwanted dehalogenation.
Dehalogenation is a frequently observed side reaction in Pd-catalyzed cross-couplings, arising from the formation of palladium-hydride species that can lead to reductive cleavage of the C-X bond.[1]
Q1: I'm observing significant (>10%) debromination/deiodination of my indazole starting material in a Buchwald-Hartwig amination. What is the most likely cause?
A1: This is a classic issue where the rate of hydrodehalogenation becomes competitive with the desired C-N bond formation. The primary culprits are typically a combination of an overly active catalyst system, a strong base, and/or high reaction temperatures.
Causality: Strong bases (especially alkoxides like NaOtBu) can generate Pd-H species.[2] Highly active, electron-rich phosphine ligands can sometimes accelerate the reductive elimination of an aryl-hydride species, leading to the dehalogenated byproduct.[3] Iodoindazoles are particularly susceptible due to the weaker C-I bond and higher rate of oxidative addition.[2]
Q2: How can I systematically adjust my reaction conditions to minimize this side reaction?
A2: A systematic, stepwise approach is crucial. We recommend optimizing parameters in the order of highest impact. Begin by lowering the temperature, as this often has the most significant effect with the least effort.
Troubleshooting Workflow for Dehalogenation in Cross-Coupling
Caption: A stepwise workflow for troubleshooting dehalogenation.
Table 1: Parameter Optimization to Reduce Dehalogenation
Parameter
Recommendation
Rationale & Expert Insights
Temperature
Decrease reaction temperature in 10-20°C increments.
This is the simplest and often most effective change. Dehalogenation pathways often have a higher activation energy than the desired coupling. Monitor reactions by TLC/LC-MS to avoid unnecessarily long reaction times.[2]
Base
Switch from strong alkoxide/hydroxide bases to weaker inorganic bases.
Preferred: K₃PO₄, Cs₂CO₃, K₂CO₃.[3] These bases are less likely to act as hydride donors or promote the formation of Pd-H species that cause reductive dehalogenation.[2]
Ligand
Switch to a more specialized, sterically hindered ligand.
While bulky, electron-rich ligands can sometimes cause dehalogenation, they are also essential for activating the C-X bond.[4] Trying a different class of ligand (e.g., switching from XPhos to SPhos or dppf) can alter the delicate balance between the desired and undesired pathways.[2] Pre-catalysts like XPhos Pd G2 have shown success in reducing this side reaction.[2]
Solvent
Use anhydrous, aprotic solvents. Consider switching from ethereal solvents to hydrocarbons.
Preferred: Toluene, Dioxane, THF. Aprotic solvents minimize potential proton sources.[2] Some studies suggest that toluene can be superior to dioxane or DMF in suppressing dehalogenation.[5]
Q3: My substrate is a 3-iodoindazole and is particularly sensitive to deiodination. Are there specific catalyst systems you recommend?
A3: Yes, for highly sensitive substrates, a milder catalytic system is warranted. Consider moving away from traditional Pd(0) sources like Pd(PPh₃)₄, which can be overly aggressive.
Recommendation: Use a modern, well-defined pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) which allows for the slow, controlled generation of the active Pd(0) species.[6] This often prevents the buildup of catalyst concentrations that favor side reactions. For particularly challenging Suzuki couplings, an in situ conversion of a more stable bromo-indazole to the transient iodo-species under aqueous micellar conditions has been shown to be effective, avoiding the isolation of the sensitive iodo-intermediate.[7]
The classic Ullmann reaction often requires high temperatures, which can promote thermal degradation and dehalogenation.[8] Modern protocols utilize ligands to facilitate the reaction under milder conditions.
Q1: My Ullmann reaction is sluggish, and I'm seeing significant dehalogenation when I try to force it by increasing the temperature above 120°C. What should I try?
A1: This indicates that the thermal threshold for dehalogenation is lower than the energy required for the uncatalyzed or poorly catalyzed C-N coupling. The solution is not more heat, but a more efficient catalyst system.
Solution: Introduce a ligand to accelerate the reaction at a lower temperature.[8]
Recommended Ligands: For N-arylation of indazoles, diamine ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine (DMEDA) are highly effective in combination with a Cu(I) source like CuI.[9][10] Amino acids like L-proline can also be very effective.[8]
Mechanism Insight: These ligands solubilize and stabilize the copper catalyst, facilitating the catalytic cycle and allowing for significantly lower reaction temperatures (often in the 80-110°C range), thereby avoiding the dehalogenation pathway.[8]
Q2: I'm using CuI, K₂CO₃, and 1,10-phenanthroline in DMF, but my yields are inconsistent and I still see some dehalogenation. What else can I optimize?
A2: Inconsistency often points to issues with reagent quality or reaction setup.
Ensure Anhydrous Conditions: Protic impurities like water can interfere with the catalytic cycle and lead to side reactions.[8] Use anhydrous solvents and dry glassware thoroughly.
Copper Source: Ensure you are using a high-purity Cu(I) source. The active species is Cu(I), and poor-quality or oxidized copper salts can lead to poor reactivity.[8]
Solvent Choice: While DMF is common, consider screening other polar aprotic solvents like DMSO or Dioxane. The optimal solvent can be substrate-dependent.[11]
Section 3: N-Alkylation
Dehalogenation of the indazole ring during N-alkylation is less common than in transition metal-catalyzed reactions, as it is typically a nucleophilic substitution (SN2) process. However, reaction cleanliness can still be an issue.
Q1: What are the best practices for N-alkylation of a bromo- or iodoindazole to ensure a clean reaction and preserve the halogen?
A1: The primary goal is to achieve clean, complete deprotonation of the indazole N-H without using conditions that could promote side reactions.
Base Selection: A strong, non-nucleophilic base is ideal. Sodium hydride (NaH) in an aprotic solvent like DMF or THF is a standard and effective choice.[12] It provides irreversible deprotonation to form the indazolide anion.
Temperature Control: Perform the deprotonation at 0°C to control the initial exothermic reaction. After the base is added and gas evolution ceases, the alkylating agent (e.g., an alkyl iodide or bromide) can be added, and the reaction can be allowed to warm to room temperature.[12]
Alternative Mild Conditions: For sensitive substrates, phase-transfer catalysis (PTC) using a base like powdered KOH with a catalyst like tetrabutylammonium bromide (TBAB) can be a milder alternative to NaH.[13] Recently, copper-metallaphotoredox catalysis has emerged as a very mild method for N-alkylation that proceeds through a radical mechanism, offering a completely different and potentially advantageous reaction pathway.[14]
Frequently Asked Questions (FAQs)
Q1: Mechanistically, why does dehalogenation happen in palladium-catalyzed reactions?
A1: Dehalogenation primarily occurs via a competing catalytic cycle involving a Palladium-Hydride (Pd-H) species.
This guide serves as a technical standard for the structural verification of 7-Fluoro-3-iodo-6-methoxy-1H-indazole . It is designed for medicinal chemists and analytical scientists requiring a definitive reference for qu...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical standard for the structural verification of 7-Fluoro-3-iodo-6-methoxy-1H-indazole . It is designed for medicinal chemists and analytical scientists requiring a definitive reference for quality control and structural elucidation.
Executive Summary & Application Context
In kinase inhibitor development, the indazole scaffold is a privileged structure. The 7-Fluoro-3-iodo-6-methoxy-1H-indazole derivative represents a critical intermediate where the 3-iodo position serves as a handle for Suzuki-Miyaura coupling, and the 7-fluoro/6-methoxy motif modulates metabolic stability and potency.
This guide provides a self-validating NMR protocol to distinguish this product from its non-iodinated precursor and potential regioisomers.
Structural Analysis Strategy
The verification logic relies on three "Checkpoints" that must be satisfied to confirm the structure.
Visual Workflow: Structural Verification Decision Tree
Figure 1: Logic flow for verifying the target structure against common synthetic failures.
Experimental Protocol
To ensure reproducibility and minimize solvent effects (which can obscure the NH proton), strict adherence to the solvent system is required.[1]
Methodology:
Solvent:DMSO-d6 (Dimethyl sulfoxide-d6) is the mandatory solvent.
Reasoning: Indazoles aggregate in CDCl3, often broadening the NH signal into the baseline. DMSO-d6 breaks these aggregates, yielding a sharp, diagnostic NH peak >13 ppm.[1]
Concentration: 5–10 mg in 0.6 mL solvent. High concentrations may induce stacking, shifting aromatic peaks upfield.[1]
A Researcher's Guide to the Safe Disposal of 7-Fluoro-3-iodo-6-methoxy-1H-indazole
As a Senior Application Scientist, my aim is to provide you with a comprehensive, actionable guide for the safe handling and disposal of 7-Fluoro-3-iodo-6-methoxy-1H-indazole. This document moves beyond a simple checklis...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my aim is to provide you with a comprehensive, actionable guide for the safe handling and disposal of 7-Fluoro-3-iodo-6-methoxy-1H-indazole. This document moves beyond a simple checklist, delving into the rationale behind each procedural step to ensure a culture of safety and compliance in your laboratory. The protocols described herein are designed to be self-validating, grounded in established chemical safety principles for halogenated heterocyclic compounds.
Part 1: Hazard Assessment and Immediate Safety
Understanding the chemical's characteristics is the first step in safe handling. Based on its structure—a fluorinated, iodinated, and methoxylated indazole—it should be treated as a hazardous chemical waste.
Core Principles for Handling:
Work in a Controlled Environment: All handling of the solid compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors[4][5].
Personal Protective Equipment (PPE): A standard PPE ensemble is mandatory. This includes a lab coat, nitrile gloves, and chemical safety goggles[6]. For handling larger quantities or where dust generation is likely, a face shield and appropriate respiratory protection should be considered.
Avoid Cross-Contamination: Designate specific spatulas, weigh boats, and glassware for use with this compound.
The proper disposal of 7-Fluoro-3-iodo-6-methoxy-1H-indazole is critical to protect both laboratory personnel and the environment. Under no circumstances should this compound or its solutions be disposed of down the drain[7][8].
Experimental Protocol: Waste Segregation and Collection
Objective: To safely collect and store waste containing 7-Fluoro-3-iodo-6-methoxy-1H-indazole for disposal by a certified entity.
Materials:
Designated "Halogenated Organic Waste" container (HDPE or glass, compatible with solvents used).
Hazardous Waste Label.
Secondary containment bin.
Personal Protective Equipment (PPE).
Methodology:
Waste Stream Identification: As a fluorinated and iodinated compound, 7-Fluoro-3-iodo-6-methoxy-1H-indazole falls into the Halogenated Organic Waste category[9][10]. It is crucial to keep this waste stream separate from non-halogenated waste to prevent unnecessary increases in disposal costs and complexity[8].
Container Preparation:
Select a waste container that is in good condition, leak-proof, and chemically compatible with the waste being collected[11][12].
Affix a completed "Hazardous Waste" label to the container before adding any waste. The label must include the full chemical name(s) of all components and their approximate percentages[11][12]. Avoid using chemical formulas or abbreviations.
Waste Collection:
Solid Waste: Collect unused or contaminated solid 7-Fluoro-3-iodo-6-methoxy-1H-indazole, along with contaminated weigh boats, gloves, and wipes, in a designated solid waste container. This container must also be labeled as "Halogenated Organic Waste."
Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Keep the container closed at all times except when adding waste[11][12]. A funnel should not be left in the container opening.
Storage:
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation[11].
The container must be kept in a secondary containment bin to mitigate leaks or spills.
Ensure incompatible wastes are not stored together. For example, keep halogenated waste segregated from acids and bases[11].
Requesting Disposal:
Once the waste container is 90% full, or if work on the project is complete, arrange for pickup through your institution's Environmental Health & Safety (EHS) department[12][13]. Follow their specific procedures for waste pickup requests.
Part 3: Decontamination and Spill Management
Accidents happen, but a prepared response minimizes risk.
Decontamination of Glassware and Surfaces:
Initial Rinse: Rinse contaminated glassware and surfaces with a suitable organic solvent (e.g., acetone, ethanol) to dissolve the residual compound. This rinsate is hazardous and must be collected into the "Halogenated Organic Waste" container.
Triple Rinse: Perform a triple rinse of the empty chemical bottle before disposal. The first rinse should be with a small amount of an appropriate solvent, which is then collected as hazardous waste. Subsequent rinses can often be with water, with the rinsate collected as waste[14]. The now triple-rinsed, empty container can typically be disposed of in the normal laboratory glass waste, ensuring the label is defaced[14]. Always confirm this procedure with your local EHS guidelines.
Final Cleaning: Wash with soap and water as usual.
Spill Response:
Minor Spill (Solid):
Alert personnel in the immediate area.
Wearing appropriate PPE, gently cover the spill with an absorbent material to prevent dust from becoming airborne.
Carefully sweep the material into a dustpan and place it in the designated "Halogenated Organic Waste" container.
Clean the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.
Major Spill:
Evacuate the immediate area.
Alert your supervisor and contact your institution's EHS or emergency response team immediately[12].
Provide them with the name of the chemical and any other relevant information. Do not attempt to clean up a large spill without proper training and equipment.
Part 4: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 7-Fluoro-3-iodo-6-methoxy-1H-indazole and its associated waste.
Caption: Decision workflow for the safe disposal of 7-Fluoro-3-iodo-6-methoxy-1H-indazole waste.
References
Hazardous Chemical Waste Management Guidelines. Columbia University Environmental Health & Safety. [Link]
Hazardous Waste Disposal Guide - Research Areas. Dartmouth College Environmental Health and Safety. [Link]
Chemical Waste. The University of Iowa Environmental Health & Safety. [Link]
Section 2.0 Safe Disposal of Hazardous Chemical Waste. University of Kansas Environmental Health & Safety. [Link]
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
Iodine Disposal For Businesses. Collect and Recycle. [Link]
Safety Data Sheet. INDOFINE Chemical Company, Inc. [Link]
Proper disposal of chemicals. Sciencemadness Wiki. [Link]
Iodine Waste Recycling Program. Mitsui Plastics, Inc. [Link]
How to store / dispose of Iodine crystals? Reddit r/chemhelp. [Link]
Method for recycling iodine from production waste liquid of X-CT series contrast agents.
4-Fluoro-3-iodo-6-methoxy-1H-indazole Properties. U.S. Environmental Protection Agency (EPA). [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Risk Context
Compound: 7-Fluoro-3-iodo-6-methoxy-1H-indazole
Class: Halogenated Heterocyclic Building Block
Primary Application: Medicinal chemistry intermediate (Kinase inhibition scaffolds, SAR studies).
The "Defense in Depth" Philosophy:
As a specific Safety Data Sheet (SDS) for this exact isomer is often unavailable in public indices, we must apply the Precautionary Principle . Analysis of structural analogs (e.g., 6-Iodo-1H-indazole and 6-Bromo-7-fluoro-1H-indazole) indicates a hazard profile characterized by acute dermal toxicity (H311) and severe eye irritation (H319) .
The presence of the Iodine atom increases lipophilicity, facilitating rapid skin absorption, while the Indazole core presents potential biological activity. Therefore, this compound must be handled as a Control Band 3 (Potent/Toxic) substance until specific toxicological data proves otherwise.
Store in amber vials. Avoid prolonged light exposure. Potential for iodine release (corrosive) upon degradation.
Fluoro- Group
High metabolic stability.
If absorbed, the compound may persist in biological systems longer than non-fluorinated analogs.
Indazole Core
Nitrogen-rich heterocycle.
Potential sensitizer. H302 (Harmful if swallowed) is assumed based on class behavior.[2]
Physical State
Solid / Powder.
High risk of airborne particulate generation during weighing.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent exposure pathways, specifically dermal absorption and inhalation of particulates.
Zone / Task
Hand Protection
Eye/Face Protection
Respiratory/Body
Zone A: Weighing (Solid)
Double Gloving Required. Inner: Nitrile (4 mil)Outer: Nitrile (4-8 mil) or Laminate (Silver Shield®) if mass >1g.
Chemical Safety Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders due to dust migration.
Fume Hood (Required). Lab Coat: Tyvek® or chemically resistant apron over cotton coat.
Zone B: Synthesis (Solution)
Chemical Resistant. Standard Nitrile is acceptable for short contact.Change immediately upon splash.
Safety Glasses with side shields (ANSI Z87.1+) acceptable if sash is at working height.
Fume Hood. Standard cotton lab coat (buttoned).
Zone C: Waste/Cleanup
Heavy Duty. Thick Nitrile (8 mil+) or Butyl Rubber.Risk of dissolved compound penetrating thin gloves.
Face Shield + Goggles. High splash risk during transfer.
Fume Hood. Impervious apron required.
Critical Glove Note: Iodinated organic compounds can permeate thin nitrile gloves. If dissolving in Dichloromethane (DCM) , you MUST use Silver Shield® (Laminate) or PVA gloves, as DCM permeates nitrile in <2 minutes, carrying the toxin with it.
Operational Protocol: The "Safe Handling Loop"
This protocol ensures a self-validating safety system. You do not proceed to the next step until the current safety check is passed.
Step 1: Engineering Validation
Check: Fume hood face velocity must be 80–100 fpm .
Action: Verify the magnehelic gauge or airflow monitor. If the alarm is sounding, STOP .
Setup: Place a disposable weighing boat and a secondary containment tray inside the hood.
Step 2: Anti-Static Weighing (The Critical Control)
Small heterocyclic building blocks are often static-prone, leading to "flying powder" events.
Tool: Use an ionizing anti-static gun or bar inside the hood before opening the vial.
Technique: Do not use a spatula. Gently tap the vial to transfer solid to the boat. This minimizes physical agitation and aerosolization.
Step 3: Solubilization & Transfer
Solvent Choice: If using DMSO or DMF, be aware these solvents enhance skin permeability.
Procedure: Add solvent to the solid inside the weighing boat (if chemically compatible) or transfer solid to the flask before adding solvent.
Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe and dispose of the wipe as hazardous waste immediately.
Visualization: Safe Handling Workflow
The following diagram outlines the decision logic for handling 7-Fluoro-3-iodo-6-methoxy-1H-indazole, emphasizing the "Stop/Go" decision points.
Figure 1: Decision logic workflow for handling halogenated indazoles. Note the critical decision point regarding solvent selection and glove upgrades.
Waste Disposal & Decontamination
Decontamination Solution:
For spills: Use a solution of 5% Sodium Thiosulfate followed by detergent water. Thiosulfate effectively reduces any free iodine (indicated by yellow/brown staining) to colorless iodide, reducing volatility and toxicity [1].
Disposal Streams:
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into Hazardous Solid Waste (Double bagged).
Labeling: Must explicitly list "7-Fluoro-3-iodo-6-methoxy-1H-indazole" and the solvent. Do not simply label "Organic Waste."
Reasoning: The presence of Fluorine and Iodine classifies this strictly as halogenated.[6] Mixing with non-halogenated waste increases disposal costs and risks incompatible reactions in the incinerator [2].
Emergency Response
Eye Contact: Flush immediately for 15 minutes . The "Fluoro" substituent can imply potential (though low) hydrolysis to HF in extreme conditions, but standard saline flush is the immediate first aid. Seek medical attention.
Skin Contact:
Immediate: Remove contaminated clothing/gloves.
Wash: Soap and water.[7] Do not use ethanol to wash skin, as it may increase the absorption of the lipophilic indazole ring.
Spill (<1g): Isolate area. Wear PPE (Zone C). Cover with absorbent pads.[7] Wipe with thiosulfate solution.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at: [Link]
Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Available at: [Link]
PubChem. (2025).[8] Compound Summary: 6-Iodo-1H-indazole (Analog Hazard Data). National Library of Medicine. Available at: [Link]